molecular formula C12H16O2 B8783606 3-(2,4,6-Trimethylphenyl)propanoic acid CAS No. 7250-66-0

3-(2,4,6-Trimethylphenyl)propanoic acid

Cat. No.: B8783606
CAS No.: 7250-66-0
M. Wt: 192.25 g/mol
InChI Key: OFSCKDYOWMQEQK-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)propanoic acid is a high-purity organic building block designed for research and development applications, particularly in medicinal chemistry and pharmaceutical synthesis. Its structure, featuring a propanoic acid chain linked to a mesitylene (2,4,6-trimethylphenyl) group, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the exploration of novel therapeutic agents; for instance, structurally similar phenylpropanoic acid derivatives are frequently investigated as core components in compounds targeting metabolic diseases . As a versatile synthetic precursor, it can be used in coupling reactions, esterification, amidation, and as a scaffold for library development. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All researchers should review the material safety data sheet (MSDS) prior to handling.

Properties

CAS No.

7250-66-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)

InChI Key

OFSCKDYOWMQEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(=O)O)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-(2,4,6-Trimethylphenyl)propanoic acid serves as an important building block in the synthesis of complex organic molecules. Its structural features enable it to participate in various chemical reactions such as:

  • Esterification : Used to form esters which are valuable in pharmaceuticals and fragrances.
  • Amino Acid Derivatives : It can be modified to produce amino acid derivatives for further biological studies.

The compound exhibits notable biological activities that make it a subject of interest in pharmacological research:

  • Enzyme Inhibition : Studies have shown that it can inhibit enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease.
  • Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47

These findings highlight its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays. It has shown significant potential in scavenging free radicals, which could lead to applications in preventing oxidative stress-related diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

  • Production of Specialty Chemicals : Its unique properties make it suitable for the synthesis of specialty chemicals used in the formulation of plastics and resins.
  • Pharmaceutical Industry : It is employed in the development of new drugs due to its biological activity and ability to modify enzyme functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound derivatives demonstrated effective inhibition against Gram-positive bacteria. The results indicated that modifications to the phenyl group enhanced antibacterial activity significantly.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound revealed its potential to inhibit cholinesterase activity effectively. This suggests a pathway for developing therapeutic agents aimed at neurodegenerative conditions.

Comparison with Similar Compounds

Substituent Position and Acidity

  • 3-(2,4,6-Trimethylphenyl)propanoic acid: The three methyl groups at the 2, 4, and 6 positions create steric hindrance and electron-donating effects, reducing acidity compared to electron-withdrawing substituents.
  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid: Methoxy groups are stronger electron donors than methyl, further decreasing acidity. This compound shows a similarity score of 0.94 to the target molecule in structural databases .
  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: The electron-withdrawing trifluoromethyl group increases acidity (pKa ~2.5–3.0), contrasting sharply with the target compound’s weaker acidity .

Crystallographic Behavior

  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Forms inversion dimers via O–H⋯O hydrogen bonds (bond length ~2.68 Å) .
  • 3-(3,4-Dihydroxyphenyl)propanoic acid: Additional hydroxyl groups enable extended hydrogen-bonding networks, enhancing thermal stability and solubility in polar solvents .

Antimicrobial and Antitumor Activity

  • 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid: A structurally distinct propanoic acid derivative isolated from Aspergillus tubingensis exhibits potent antifungal activity against Fusarium graminearum and antitumor effects on HepG2 cells .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituents Acidity (pKa) Melting Point (°C) Key Applications
This compound 2,4,6-trimethylphenyl ~4.2–4.5* Not reported Intermediate in catalysis
3-[4-(Trifluoromethyl)phenyl]propanoic acid 4-CF3 ~2.8 120–122 Material science
3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-dihydroxyphenyl ~3.9 185–187 Antioxidant research

*Estimated based on substituent effects.

Table 2: Structural Similarity Scores (Tanimoto Coefficient)

Compound Similarity to Target Molecule Reference
3-(3,4,5-Trimethoxyphenyl)propanoic acid 0.94
3-(3,5-Dimethylphenyl)propanoic acid 0.89

Research Implications

The trimethyl substitution in this compound offers a balance between steric bulk and electronic effects, making it a versatile scaffold for:

  • Catalysis: As a ligand precursor in organometallic complexes (e.g., iridium catalysts in SABRE-SHEATH hyperpolarization ).
  • Pharmaceuticals : Structural analogs with halogen or hydroxyl substitutions show promise in antimicrobial and antitumor contexts .

Future studies should explore crystallographic data for the target compound and evaluate its bioactivity relative to fluorinated or methoxylated derivatives.

Preparation Methods

Classical Friedel–Crafts Acylation

The Friedel–Crafts acylation is a cornerstone for introducing acyl groups to aromatic rings. For 3-(2,4,6-trimethylphenyl)propanoic acid, mesitylene (1,3,5-trimethylbenzene) reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The mechanism involves electrophilic substitution, forming a ketone intermediate, which is subsequently oxidized to the carboxylic acid.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv.)

  • Solvent : Dichloromethane or solvent-free mechanochemical conditions.

  • Temperature : 0–25°C for acylation; oxidation at 70–100°C.

  • Yield : ~75–85% after oxidation.

Limitations :

  • Over-acylation or polyalkylation may occur due to the activating effect of methyl groups.

  • Requires stoichiometric AlCl₃, generating acidic waste.

Friedel–Crafts Alkylation with Activated Esters

A modified approach uses sulfonyloxy-activated hydroxyacetic acid derivatives. For example, methylsulfonyloxypropionic acid reacts with mesitylene via AlCl₃-catalyzed alkylation, directly yielding the propanoic acid after hydrolysis.

Advantages :

  • Avoids ketone intermediate, reducing steps.

  • Yield : 78–88%.

Grignard Reaction Followed by Oxidation

Grignard Reagent Formation

2,4,6-Trimethylbromobenzene is treated with magnesium in THF to form the Grignard reagent, which reacts with acrylonitrile or carbon dioxide to introduce the propanoic acid chain.

Reaction Pathway :

  • Grignard Formation :

    • 2,4,6-Trimethylbromobenzene + Mg → Mesitylmagnesium bromide.

  • Nucleophilic Addition :

    • Mesitylmagnesium bromide + acrylonitrile → 3-(2,4,6-trimethylphenyl)propanenitrile.

  • Hydrolysis :

    • Propanenitrile + H₂O/H⁺ → Propanoic acid.

Conditions :

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 70–80%.

Carboxylation with CO₂

Direct carboxylation of mesitylene using CO₂ under high pressure (20–30 bar) and a Zn/Al₂O₃ catalyst provides a greener route.

Key Data :

  • Catalyst : Zn/Al₂O₃ (5 wt%).

  • Temperature : 150–200°C.

  • Yield : 65–75%.

One-Pot Synthesis via Knoevenagel Condensation

A one-pot method condenses mesitylene with malonic acid and ammonium acetate in ethanol, followed by esterification and hydrolysis. This approach minimizes intermediate isolation.

Steps :

  • Condensation : Mesitylene + malonic acid → 3-(2,4,6-trimethylphenyl)prop-2-enoic acid.

  • Reduction : Hydrogenation (Pd/C) → this compound.

Conditions :

  • Catalyst : Thionyl chloride (SOCl₂) for esterification.

  • Yield : 78%.

Comparative Analysis of Methods

MethodCatalystYield (%)AdvantagesLimitations
Friedel–Crafts AcylationAlCl₃75–85High selectivityAcidic waste, stoichiometric catalyst
Grignard ReactionMg70–80Scalable, versatileMoisture-sensitive reagents
CarboxylationZn/Al₂O₃65–75Eco-friendly (uses CO₂)High-pressure equipment required
One-Pot SynthesisSOCl₂78Minimal intermediate isolationRequires multiple steps

Industrial and Environmental Considerations

Catalyst Recovery

  • Ionic Liquids : Imidazolium-based ionic liquids enable catalyst recycling in Friedel–Crafts reactions, reducing AlCl₃ waste.

  • Mechanochemistry : Solvent-free ball milling achieves 90% yield with 50% less catalyst.

Byproduct Management

  • Bis(halomethyl) Ethers : Mitigated using non-halogenated acylating agents.

  • Waste Acid : Neutralized with NaOH for safe disposal .

Q & A

Q. How can computational models predict the physicochemical properties (e.g., Log P) of this compound, and what are the limitations?

  • Methodological Answer : Machine learning models (e.g., random forest or neural networks) trained on molecular descriptors (topological polar surface area, molar refractivity) can predict Log P. However, deviations >1.8 log units may occur due to steric effects from the trimethylphenyl group .
  • Table :
ModelPredicted Log PExperimental Log PDeviationSource
ML-RF4.25.81.6
QSPR3.95.51.6

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set). Anomalies may arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses to active sites. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Note: Steric hindrance from trimethyl groups may limit binding .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol. Use SHELXL for structure refinement. The trimethylphenyl group often induces torsional strain, leading to dimeric O–H⋯O hydrogen bonding in the crystal lattice .

Data Contradiction Analysis

Q. Why do experimental and computational Log P values for this compound differ significantly?

  • Methodological Answer : The bulky 2,4,6-trimethylphenyl group disrupts octanol-water partitioning equilibria, which ML models may underestimate. Experimental validation via shake-flask method (pH 7.4) is critical .

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer : Variations (e.g., 80–90°C vs. 95–100°C) may stem from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min to identify true melting points .

Applications in Research

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodological Answer : The carboxylic acid moiety acts as a zinc-binding group in metalloenzyme inhibitors (e.g., matrix metalloproteinases). Structure-activity relationship (SAR) studies can optimize substituents on the aryl ring for potency .

Q. Can this compound serve as a precursor for advanced materials?

  • Methodological Answer : Yes, it can be functionalized into liquid crystals or metal-organic frameworks (MOFs) via coordination with lanthanides. Thermal stability (>200°C) makes it suitable for high-temperature applications .

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